8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
Description
Properties
IUPAC Name |
4-methyl-N'-(2-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-3-4-8-13(12)18(24)21-22-19(25)17-11-15-14-9-5-6-10-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLOSVAWGBJUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienoindole Core: This can be achieved through a cyclization reaction involving an appropriate alkyne and a nitrogen source, often catalyzed by transition metals such as palladium or copper.
Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via a methylation reaction using reagents like methyl iodide in the presence of a base.
Attachment of the Carbohydrazide Group: The carbohydrazide group can be introduced through a condensation reaction between the thienoindole derivative and hydrazine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Findings :
- The ortho -isomer (2-methylbenzoyl) likely exhibits reduced solubility compared to meta - and para -isomers due to steric hindrance, impacting binding to biological targets .
- Para -substituted analogs demonstrate improved crystallinity, facilitating characterization via X-ray diffraction (utilizing programs like SHELXL ).
Acyl vs. Sulfonyl Hydrazides
Replacing the benzoyl group with sulfonyl moieties alters electronic properties and bioactivity:
Key Findings :
- Sulfonohydrazides exhibit stronger hydrogen-bonding capacity and acidity compared to acylhydrazides, influencing receptor interactions .
- Fluorinated sulfonyl derivatives show superior pharmacokinetic properties, making them candidates for CNS-targeting therapies .
Core Structure Modifications
Modifying the thienoindole core to pyrido or pyrrolizinone systems impacts biological activity:
Key Findings :
- Pyrido analogs (replacing thiophene with pyridine) demonstrate improved solubility and antitumor potency, attributed to nitrogen’s electronegativity .
- Thieno[2,3-b]pyrrolizinones exhibit selective cytotoxicity, with methoxy and acetate substituents enhancing bioavailability .
Substituent Effects on Pharmacological Activity
- Chloroacetyl Derivatives: N'-(2-Chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS 477855-76-8) shows reactivity in nucleophilic substitutions, enabling conjugation with biomolecules for targeted therapies .
- Chromene-Pyrimidinone Hybrids: Compounds like 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one exhibit dual activity as anticancer and anti-inflammatory agents .
Biological Activity
8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide is a complex organic compound belonging to the thieno[2,3-b]indole family. Its unique molecular structure contributes to its potential biological applications, particularly in medicinal chemistry. The compound features a thieno[2,3-b]indole core with various substituents that enhance its pharmacological properties.
- Molecular Formula : C20H17N3O2S
- Molecular Weight : 363.43 g/mol
- Boiling Point : Approximately 603.4 °C (predicted)
- Density : Estimated at 1.35 g/cm³ (predicted)
- pKa : Approximately 10.89 (predicted)
The synthesis of this compound typically involves the reaction of 8-methylthieno[2,3-b]indole-2-carboxylic acid with 2-methylbenzoylhydrazine, utilizing mild conditions to preserve sensitive functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Research indicates that compounds in the thieno[2,3-b]indole family may exhibit:
- Anti-inflammatory Properties : By inhibiting cyclooxygenase-2 (COX-2), these compounds can reduce inflammation.
- Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating various signaling pathways.
Experimental Findings
Recent studies have demonstrated the efficacy of this compound in various biological assays. Below is a summary of key findings:
| Study Focus | Results |
|---|---|
| Anti-inflammatory | Inhibition of COX-2 activity was observed, leading to reduced prostaglandin synthesis. |
| Anticancer | Induction of apoptosis in cancer cell lines (e.g., TK-10 and HT-29) through signaling modulation. |
| Cytotoxicity | Moderate cytotoxic effects were noted at higher concentrations against certain cell lines. |
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects of the compound using an animal model. Results indicated a significant reduction in inflammatory markers following treatment with varying doses of the compound.
-
Case Study on Anticancer Activity :
- In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in cancer cell lines, suggesting potential for therapeutic development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the thieno[2,3-b]indole core can significantly influence biological activity. For instance, substituents on the benzoyl hydrazide moiety can enhance potency against specific targets.
Q & A
Q. What are the optimal synthetic routes for preparing 8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide, and how can regioselectivity challenges be addressed?
The synthesis typically involves a multi-step procedure starting with the preparation of the thienoindole core. A common method includes:
- Step 1 : Formation of the indole ring via Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions (e.g., ZnCl₂) .
- Step 2 : Introduction of the 8-methyl group through alkylation or direct cyclization with methyl-containing precursors .
- Step 3 : Coupling with 2-methylbenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to form the carbohydrazide moiety .
Regioselectivity issues in thienoindole formation can be mitigated using directing groups (e.g., acetyl or sulfonyl) or optimizing reaction temperatures .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and hydrazide linkage integrity. Aromatic protons in the thienoindole core appear at δ 7.2–8.5 ppm, while the methylbenzoyl group shows distinct singlet(s) near δ 2.3–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₈N₃O₂S) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELXL software is widely used for refinement, ensuring structural accuracy .
Q. How can initial biological activity screening be designed to evaluate its anticancer potential?
- Target Selection : Prioritize kinases (e.g., FLT3) or apoptosis regulators based on structural analogs (e.g., IC₅₀ = 0.072 µM for FLT3 inhibition in related compounds) .
- Assay Protocols :
- In vitro : MTT assays on leukemia cell lines (e.g., MV4-11) with dose ranges of 0.1–100 µM.
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase activation .
- Controls : Include reference inhibitors (e.g., Midostaurin for FLT3) and structurally similar inactive analogs .
Advanced Research Questions
Q. What computational strategies are recommended to study structure-activity relationships (SAR) and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FLT3 kinase (PDB ID: 6JQR). The 2-methylbenzoyl group may occupy hydrophobic pockets, while the thienoindole core engages in π-π stacking .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron density shifts at the hydrazide linkage to predict stability under physiological conditions .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to prioritize derivatives with improved solubility or selectivity .
Q. How can catalytic reductive cyclization improve the synthesis of the thienoindole core?
- Catalyst Optimization : Mo(CO)₆ with PPh₃ in toluene at 110°C enhances yield (up to 85%) by reducing side products from nitro-group intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over polymerization.
- Scalability : Gram-scale synthesis is feasible with continuous-flow reactors, reducing reaction time by 40% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values against standardized protocols (e.g., ATP concentration in kinase assays). Discrepancies may arise from assay pH or cell line genetic drift .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed hydrazide) that may alter activity .
- Orthogonal Assays : Validate apoptosis induction via both mitochondrial membrane potential (JC-1 dye) and DNA fragmentation assays .
Q. How does substituent variation on the benzoyl group influence pharmacological properties?
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance kinase inhibition (e.g., 4-fluoro analog: IC₅₀ = 0.072 µM vs. 2-methyl: IC₅₀ = 0.15 µM) but may reduce solubility .
- Lipophilicity Adjustments : Introduce -OCH₃ or -NH₂ to improve blood-brain barrier penetration for neuro-oncology applications .
- Steric Effects : Bulky substituents (e.g., -CF₃) can disrupt target binding; molecular dynamics simulations guide optimal sizing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
